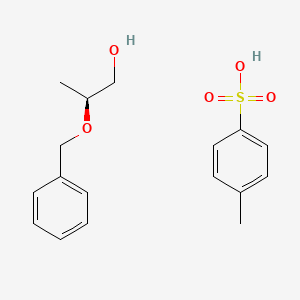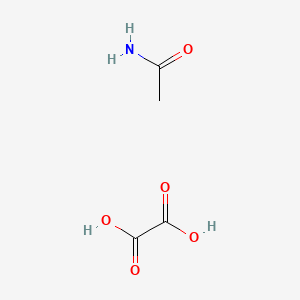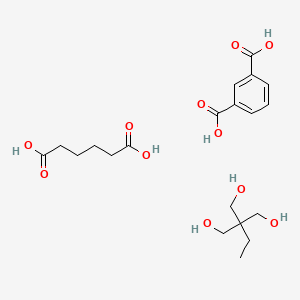
Benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid is a complex polymeric compound. This compound is formed by the polymerization of 1,3-benzenedicarboxylic acid (also known as isophthalic acid), 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and hexanedioic acid. It is used in various industrial applications due to its unique chemical properties and structural characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid typically involves a polycondensation reaction. The reaction is carried out by heating the monomers in the presence of a catalyst, often a metal oxide or an organometallic compound, under controlled temperature and pressure conditions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are continuously fed into the reaction vessel. The reaction is carefully monitored to ensure consistent quality and yield. The polymer is then purified and processed into various forms, such as pellets or fibers, depending on its intended application.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others to achieve desired characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a component in polymer blends.
Biology: Investigated for its biocompatibility and potential use in biomedical devices and drug delivery systems.
Medicine: Explored for its potential in creating biocompatible coatings and scaffolds for tissue engineering.
Industry: Utilized in the production of high-performance plastics, fibers, and coatings due to its excellent mechanical and thermal properties.
Mécanisme D'action
The mechanism by which this polymer exerts its effects is primarily related to its chemical structure and functional groups. The polymer’s molecular targets and pathways involve interactions with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical properties, such as its strength, flexibility, and thermal stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic acid polymers: Polymers derived from 1,2-benzenedicarboxylic acid (phthalic acid) have similar structural characteristics but different properties due to the position of the carboxyl groups.
Terephthalic acid polymers: Polymers derived from 1,4-benzenedicarboxylic acid (terephthalic acid) are also similar but have distinct properties and applications.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid is unique due to its specific combination of monomers, which imparts unique mechanical, thermal, and chemical properties. This makes it suitable for specialized applications where other similar polymers may not perform as well.
Propriétés
Numéro CAS |
29408-39-7 |
|---|---|
Formule moléculaire |
C20H30O11 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
Clé InChI |
MFWOZBHCMVRXII-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
29408-39-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


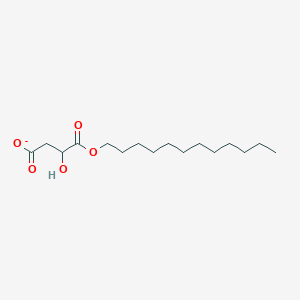
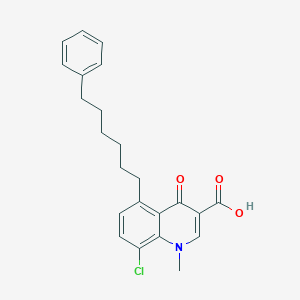
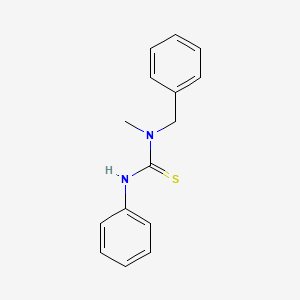
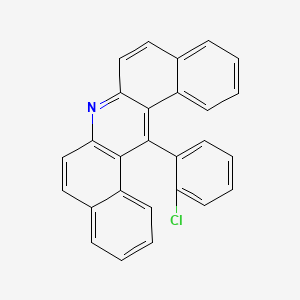
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
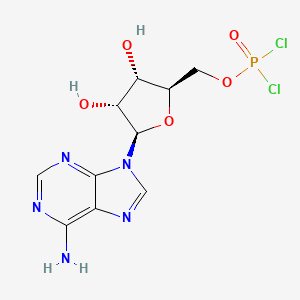
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

